molecular formula C12H9Cl2NO3S B14615452 Pyridine, 2-[[(3,4-dichlorophenyl)methyl]sulfonyl]-, 1-oxide CAS No. 60264-27-9

Pyridine, 2-[[(3,4-dichlorophenyl)methyl]sulfonyl]-, 1-oxide

Cat. No.: B14615452
CAS No.: 60264-27-9
M. Wt: 318.2 g/mol
InChI Key: QGFCJYDNCWNHQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridine, 2-[[(3,4-dichlorophenyl)methyl]sulfonyl]-, 1-oxide is a heterocyclic aromatic organic compound. It is characterized by the presence of a pyridine ring, which is a six-membered ring containing five carbon atoms and one nitrogen atom. The compound also features a sulfonyl group attached to the pyridine ring, along with a 3,4-dichlorophenylmethyl group. This unique structure imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 2-[[(3,4-dichlorophenyl)methyl]sulfonyl]-, 1-oxide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Scientific Research Applications

Pyridine, 2-[[(3,4-dichlorophenyl)methyl]sulfonyl]-, 1-oxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Pyridine, 2-[[(3,4-dichlorophenyl)methyl]sulfonyl]-, 1-oxide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    Pyridine, 2-[[(3,4-dichlorophenyl)methyl]sulfonyl]-, 1-oxide: Unique due to the presence of both the sulfonyl and 3,4-dichlorophenylmethyl groups.

    Pyridine, 2-[[(3,4-dichlorophenyl)methyl]sulfonyl]-, 1-sulfide: Similar structure but with a sulfide group instead of a sulfonyl group.

    Pyridine, 2-[[(3,4-dichlorophenyl)methyl]sulfonyl]-, 1-sulfone: Similar structure but with a sulfone group instead of a sulfonyl group.

Uniqueness

This compound is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

60264-27-9

Molecular Formula

C12H9Cl2NO3S

Molecular Weight

318.2 g/mol

IUPAC Name

2-[(3,4-dichlorophenyl)methylsulfonyl]-1-oxidopyridin-1-ium

InChI

InChI=1S/C12H9Cl2NO3S/c13-10-5-4-9(7-11(10)14)8-19(17,18)12-3-1-2-6-15(12)16/h1-7H,8H2

InChI Key

QGFCJYDNCWNHQF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=[N+](C(=C1)S(=O)(=O)CC2=CC(=C(C=C2)Cl)Cl)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.